2-Furoyl isothiocyanate

Description

The exact mass of the compound this compound is 152.98844951 g/mol and the complexity rating of the compound is 186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

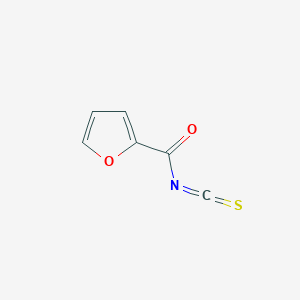

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2-carbonyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQPDHJLKUOZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374703 | |

| Record name | 2-Furoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80440-95-5, 26172-44-1 | |

| Record name | 2-Furoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-carbonyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 80440-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Furoyl isothiocyanate from 2-furoyl chloride

An In-Depth Technical Guide to the Synthesis of 2-Furoyl Isothiocyanate from 2-Furoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable and versatile intermediate in medicinal and synthetic chemistry. The primary synthetic route, proceeding from 2-furoyl chloride, is detailed with a focus on reaction mechanisms, practical laboratory protocols, safety considerations, and analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for the preparation of this key building block. We explore both classical and phase-transfer catalysis approaches, offering insights into the causality behind experimental choices to ensure procedural success and safety.

Introduction: The Synthetic Utility of this compound

Acyl isothiocyanates are a class of highly reactive heterocumulenes that serve as powerful synthons in organic chemistry.[1] The presence of both a reactive acyl group and the isothiocyanate moiety (-N=C=S) allows for a diverse range of chemical transformations.[1][2] Specifically, this compound is an important precursor for the synthesis of various heterocyclic compounds, including thiourea derivatives, which are investigated for a wide range of biological activities.[3][4] Its parent acyl chloride, 2-furoyl chloride, is a readily available intermediate used in the production of pharmaceuticals such as mometasone furoate and ceftiofur, making the conversion to the isothiocyanate a logical and valuable synthetic step.[5]

This guide offers a detailed examination of the nucleophilic substitution reaction between 2-furoyl chloride and a thiocyanate salt, providing a foundational understanding for its successful implementation in a laboratory setting.

Reaction Principle and Mechanism

The conversion of 2-furoyl chloride to this compound is a classic example of a nucleophilic acyl substitution. The core of this transformation involves the displacement of the chloride leaving group from the electrophilic carbonyl carbon by the thiocyanate anion (SCN⁻).

Mechanism:

The thiocyanate ion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In reactions with highly electrophilic acyl chlorides, the harder nitrogen atom preferentially attacks the hard carbonyl carbon. This attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—a good leaving group—to yield the more thermodynamically stable acyl isothiocyanate product.[4] The reaction is generally irreversible due to the formation of a stable inorganic salt (e.g., KCl) which often precipitates from the reaction medium.

Caption: Nucleophilic acyl substitution mechanism.

Synthetic Methodologies: A Comparative Overview

Two primary methods have proven effective for this synthesis, each with distinct advantages depending on the available resources and desired scale.

Method A: Reaction in Anhydrous Aprotic Solvent

This is the most frequently cited method, valued for its simplicity and effectiveness.[3][4] The reaction is typically performed in a dry aprotic solvent, such as acetone. The choice of an anhydrous solvent is critical; 2-furoyl chloride is highly reactive and will readily hydrolyze in the presence of water, significantly reducing the yield of the desired product. Potassium thiocyanate (KSCN) is commonly used, as the resulting potassium chloride (KCl) byproduct is poorly soluble in acetone and precipitates, helping to drive the reaction to completion.

-

Rationale: The use of an anhydrous polar aprotic solvent like acetone effectively dissolves the thiocyanate salt while being unreactive towards the acyl chloride. The precipitation of KCl provides a visual indicator of reaction progress and simplifies work-up.

Method B: Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis offers an excellent alternative, particularly for overcoming the need for strictly anhydrous conditions.[6] In this approach, the reaction is conducted in a biphasic system, typically an aqueous solution of potassium thiocyanate and a non-polar organic solvent (like benzene or toluene) containing the 2-furoyl chloride. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is added.

-

Rationale: The catalyst forms an ion pair with the thiocyanate anion, transporting it from the aqueous phase into the organic phase. This allows the nucleophile to react with the acyl chloride. The PTC method can be performed at room temperature, avoids the need for rigorously dried solvents, and often results in high yields with simple work-up procedures.[6]

Caption: Generalized experimental workflow for synthesis.

Detailed Experimental Protocol (Method A)

This protocol is based on the well-documented synthesis using anhydrous acetone.[3][4]

Materials and Equipment

-

Chemicals:

-

2-Furoyl chloride (>98%)

-

Potassium thiocyanate (KSCN, >99%, dried in an oven at 110°C for 4 hours prior to use)

-

Anhydrous Acetone

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle or oil bath

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

-

Critical Safety Precautions

-

2-Furoyl Chloride: This substance is highly corrosive, a powerful lachrymator (tear-producing), and moisture-sensitive.[7][8][9] It causes severe skin burns and eye damage.[10][11] All handling must be performed in a certified chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles with a face shield.[8][10]

-

This compound: The product is a viscous oil that may decompose over time.[6] It should be handled with care, assuming it is an irritant. Store under an inert atmosphere (nitrogen) at low temperatures (0°C).[6]

-

Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

-

Reagent Preparation: In the flask, place dried potassium thiocyanate (5.0 g, 51.4 mmol) and 100 mL of anhydrous acetone. Begin stirring to form a suspension.

-

Addition of Acyl Chloride: Dissolve 2-furoyl chloride (5.5 g, 42.1 mmol) in 25 mL of anhydrous acetone and place this solution in the dropping funnel. Add the 2-furoyl chloride solution dropwise to the stirred KSCN suspension over 30 minutes at room temperature.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction is often complete within a few hours, which can be monitored by the formation of a dense white precipitate of KCl. For completion, the mixture can be gently refluxed for 2-3 hours.[3][4]

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated KCl. Wash the salt with a small amount of dry acetone to recover any residual product.

-

Isolation: Combine the filtrate and washings. Remove the acetone using a rotary evaporator under reduced pressure. This will yield the crude this compound as a viscous, often yellowish, oil.

-

Purification: The crude product can be purified by vacuum distillation.[6] Collect the fraction boiling at approximately 78°C at 1 mmHg.[12]

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Expected Result | Interpretation |

| FT-IR | Strong, sharp absorption band at ~1990-2100 cm⁻¹ .[6] Additional band for C=O stretch. | The peak at ~1990-2100 cm⁻¹ is highly characteristic of the asymmetric stretch of the -N=C=S functional group and is a definitive indicator of product formation.[13] |

| ¹H NMR | Signals corresponding to the three protons on the furan ring. | Confirms the integrity of the furoyl backbone. |

| ¹³C NMR | Signal at ~130 ppm .[14] Other signals for furan and carbonyl carbons. | The chemical shift around 130 ppm is characteristic of the carbon in the -N=C=S group.[14] |

| Mass Spec. | Molecular ion peak [M]⁺ at m/z = 153.16 .[12] | Confirms the molecular weight of the synthesized compound. |

Troubleshooting

-

Low Yield: The most common cause is the hydrolysis of 2-furoyl chloride. Ensure all glassware is scrupulously dried and anhydrous solvents are used. Another cause could be incomplete reaction; confirm completion with TLC or by extending the reaction time.

-

Product Decomposition: Acyl isothiocyanates can be unstable.[6] Avoid excessive heat during solvent evaporation and distillation. Store the purified product under nitrogen at 0°C.[6]

-

Contamination with KCl: If the product is cloudy, it may indicate residual potassium chloride. Re-dissolve in a dry, non-polar solvent like diethyl ether, filter again, and re-evaporate.

Conclusion

The synthesis of this compound from 2-furoyl chloride is a reliable and straightforward transformation that provides access to a synthetically valuable intermediate. The classical method in anhydrous acetone is robust, while the phase transfer catalysis approach offers a milder and more convenient alternative. Careful attention to anhydrous conditions (for Method A) and adherence to strict safety protocols are paramount for achieving high yields of a pure product. The definitive characterization of this compound is readily accomplished by IR spectroscopy, which shows a highly characteristic absorption for the isothiocyanate group.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 5. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. lobachemie.com [lobachemie.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound: [transworldchemicals.com]

- 13. chemicalpapers.com [chemicalpapers.com]

- 14. benchchem.com [benchchem.com]

2-Furoyl isothiocyanate CAS number and molecular weight

An In-depth Technical Guide to 2-Furoyl Isothiocyanate: Synthesis, Reactivity, and Applications for Researchers

Introduction

This compound stands as a highly versatile and reactive chemical intermediate, pivotal in the fields of synthetic organic chemistry, drug discovery, and materials science. Characterized by a furan ring attached to an acyl isothiocyanate group, this compound serves as a powerful electrophilic building block. Its unique reactivity profile allows for the straightforward introduction of the furoylthiourea scaffold into a diverse range of molecules, paving the way for the creation of novel compounds with significant biological and chemical properties. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical applications, with a focus on the underlying chemical principles and field-proven methodologies.

Core Physicochemical Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective application in research. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 80440-95-5 | [1][2][3][4] |

| Molecular Formula | C₆H₃NO₂S | [1][2][4] |

| Molecular Weight | 153.16 g/mol | [1][2] |

| IUPAC Name | furan-2-carbonyl isothiocyanate | [1] |

| Density | ~1.30 g/cm³ | [2] |

| Boiling Point | 78 °C at 1 mmHg | [2] |

Synthesis of this compound: A Mechanistic Approach

The most direct and widely adopted method for preparing this compound involves the reaction of 2-furoyl chloride with a thiocyanate salt.[5] This approach is favored due to the commercial availability and relative stability of the starting materials, as well as the typically high yields and purity of the resulting product.

The Underlying Chemistry: The synthesis is a nucleophilic acyl substitution reaction. The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-furoyl chloride. The chloride ion, being an excellent leaving group, is subsequently displaced, forming the acyl isothiocyanate product. The choice of an anhydrous solvent, such as dry acetone, is critical to prevent the hydrolysis of the highly reactive 2-furoyl chloride and the product itself.[5][6]

Caption: Synthesis of this compound from 2-Furoyl Chloride.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood using anhydrous reagents and glassware.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add potassium thiocyanate (1.1 equivalents) and anhydrous acetone.

-

Initiation: Begin stirring the suspension under a gentle flow of nitrogen.

-

Addition of Acyl Chloride: Add 2-furoyl chloride (1.0 equivalent) dropwise to the stirring suspension at room temperature. The dropwise addition is crucial to control the initial exothermic reaction.

-

Reaction: After the addition is complete, heat the mixture to reflux for a short period (typically 30-60 minutes).[5] The progress can be monitored by thin-layer chromatography (TLC).

-

In Situ Use: The resulting solution/suspension of this compound is often used directly in the next step without isolation, as it is highly reactive and sensitive to moisture. The precipitated potassium chloride byproduct does not typically interfere with subsequent reactions with amines.

Core Reactivity and Key Applications

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isothiocyanate (-N=C=S) group. This makes it an excellent target for a wide array of nucleophiles, most notably primary and secondary amines.

This reaction forms the basis for synthesizing 1-(2-furoyl)thiourea derivatives, a class of compounds extensively investigated for their biological activities.[5] The reaction is typically rapid and clean, proceeding at room temperature by simply adding the desired amine to the solution of the freshly prepared isothiocyanate.

Caption: General reaction of this compound with an amine.

Application Focus: Synthesis of Bioactive 1-(2-Furoyl)thiourea Derivatives

Thiourea derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8] Derivatives synthesized from this compound have been specifically evaluated as potent antioxidant agents and urease inhibitors.[5]

Experimental Protocol: Synthesis of a 1-(2-furoyl)thiourea Derivative

This protocol details the synthesis of a thiourea derivative from the in situ prepared this compound.

-

Preparation of Isothiocyanate: Prepare this compound in anhydrous acetone as described in the synthesis protocol above. After the reflux period, cool the reaction mixture to room temperature.

-

Amine Addition: To the stirring mixture containing the isothiocyanate, add a solution of the desired primary or secondary amine (1.0 equivalent) in a small amount of acetone dropwise.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the disappearance of the isothiocyanate starting material by TLC.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water to precipitate the crude thiourea product.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1-(2-furoyl)thiourea derivative.[6]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[5]

Safe Handling and Storage

As a reactive acyl isothiocyanate, this compound and its precursor, 2-furoyl chloride, require careful handling to ensure laboratory safety and maintain reagent integrity.

| Parameter | Recommendation | Rationale |

| Handling | Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] | The compound is expected to be a lachrymator and is corrosive. Inhalation of vapors and skin contact must be avoided.[10][11] |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated place away from incompatible materials.[9][12] | The compound is highly sensitive to moisture, which can cause hydrolysis and degradation. |

| Incompatibilities | Water, strong oxidizing agents, strong bases, alcohols, and amines (except for controlled reactions).[9][12] | These substances will react readily with the isothiocyanate group, leading to decomposition or undesired side reactions. |

| Spill Cleanup | Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[13] Ensure the area is well-ventilated. | Prevents exposure and environmental contamination. |

Conclusion

This compound is a valuable and potent reagent for chemical synthesis. Its straightforward preparation and predictable reactivity with nucleophiles make it an ideal tool for constructing libraries of 1-(2-furoyl)thiourea derivatives. The demonstrated biological potential of these derivatives in areas such as enzyme inhibition and antioxidant activity underscores the importance of this compound as a key building block in modern drug discovery and development programs. By adhering to the robust synthetic protocols and safety guidelines outlined in this guide, researchers can effectively harness the synthetic power of this versatile intermediate to advance their scientific objectives.

References

- 1. This compound CAS#: 80440-95-5 [amp.chemicalbook.com]

- 2. This compound: [transworldchemicals.com]

- 3. This compound | 80440-95-5 [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Reactivity of the Isothiocyanate Group in 2-Furoyl Isothiocyanate

Introduction

2-Furoyl isothiocyanate is a versatile bifunctional reagent that has garnered significant attention in synthetic organic chemistry. Its unique molecular architecture, featuring a furan ring directly attached to an acyl isothiocyanate moiety, imparts a rich and diverse reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the isothiocyanate group within this molecule, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the electronic properties that govern its reactivity, its reactions with various nucleophiles to form a plethora of heterocyclic systems, and the underlying mechanistic principles. This document is designed to be a comprehensive resource, blending theoretical understanding with practical experimental guidance.

I. Synthesis of this compound

The primary and most common method for the synthesis of this compound involves the reaction of 2-furoyl chloride with a thiocyanate salt. This straightforward and efficient method allows for the in situ generation of the isothiocyanate, which can then be directly used in subsequent reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Furoyl chloride

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Anhydrous acetone

Procedure:

-

To a solution of potassium thiocyanate (0.1 mol) in anhydrous acetone (100 mL), add 2-furoyl chloride (0.1 mol) dropwise with stirring at room temperature.

-

After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours at room temperature or gently refluxed to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The resulting solution of this compound is generally used immediately in the next synthetic step without isolation. The precipitated potassium chloride can be removed by filtration if necessary.

This in situ generation is highly advantageous as it avoids the isolation of the potentially moisture-sensitive and reactive isothiocyanate.

II. The Reactive Nature of the Isothiocyanate Group

The reactivity of this compound is dominated by the electrophilic character of the carbon atom in the isothiocyanate group (-N=C=S). The presence of the adjacent electron-withdrawing 2-furoyl group significantly enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles.[1]

A. Electrophilic Centers and the Influence of the 2-Furoyl Group

This compound possesses two primary electrophilic centers: the carbonyl carbon of the furoyl group and the central carbon of the isothiocyanate moiety.[1]

-

Isothiocyanate Carbon: This is the most reactive electrophilic site for nucleophilic attack. The electronegative nitrogen and sulfur atoms pull electron density away from the central carbon, creating a significant partial positive charge. The electron-withdrawing nature of the directly attached 2-furoyl group further exacerbates this electron deficiency through an inductive effect, making this compound more reactive than simple alkyl or aryl isothiocyanates.[1]

-

Carbonyl Carbon: The carbonyl carbon of the furoyl group is also an electrophilic center. While susceptible to nucleophilic attack, it is generally less reactive than the isothiocyanate carbon under most conditions.

The furan ring itself, being an electron-rich aromatic system, influences the overall electronic properties of the molecule. Its π-system can interact with the acyl isothiocyanate moiety, though the primary effect on the isothiocyanate's reactivity is the inductive withdrawal of the carbonyl group.

B. Resonance Structures

The electronic distribution and reactivity of this compound can be represented by several resonance structures, which highlight the electrophilic nature of the isothiocyanate carbon.

References

A Technical Guide to the Spectroscopic Characterization of 2-Furoyl Isothiocyanate

Introduction

Molecular Structure and Key Features

2-Furoyl isothiocyanate possesses a planar furan ring attached to a carbonyl group, which is in turn bonded to the isothiocyanate moiety (-N=C=S). The conjugation between the furan ring, the carbonyl group, and the isothiocyanate functionality influences its electronic properties and, consequently, its spectroscopic signatures.

Synthesis of this compound: An In-Situ Approach

A common and efficient method for the preparation of this compound is the reaction of 2-furoyl chloride with a thiocyanate salt, such as potassium thiocyanate, in an anhydrous solvent like acetone.[1][2] This reaction typically proceeds via a nucleophilic acyl substitution mechanism. Due to its reactivity, this compound is often generated and used in-situ for subsequent reactions with nucleophiles.[1][2]

Experimental Protocol: In-Situ Generation of this compound

-

To a stirred solution of 2-furoyl chloride (1 equivalent) in anhydrous acetone, add potassium thiocyanate (1.1 equivalents).

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux until the starting material is consumed (monitoring by thin-layer chromatography is recommended).

-

The resulting suspension, containing the in-situ generated this compound, can then be treated with a suitable nucleophile to yield the desired product.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2-Furoyl Chloride" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Potassium Thiocyanate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Anhydrous Acetone" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reaction Vessel" [shape=ellipse, fillcolor="#FFFFFF"]; "this compound (in-situ)" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2-Furoyl Chloride" -> "Reaction Vessel"; "Potassium Thiocyanate" -> "Reaction Vessel"; "Anhydrous Acetone" -> "Reaction Vessel"; "Reaction Vessel" -> "this compound (in-situ)"; } }

Caption: Workflow for the in-situ synthesis of this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the three protons on the furan ring. Based on the known spectra of other 2-substituted furans, such as 2-furoic acid and 2-furoyl chloride, the following approximate chemical shifts and coupling patterns can be predicted.[3][4]

-

H5: This proton, being adjacent to the oxygen atom, is anticipated to be the most deshielded of the furan protons, appearing as a doublet of doublets (dd) around δ 7.8-8.0 ppm .

-

H3: This proton will likely appear as a doublet of doublets (dd) in the region of δ 7.3-7.5 ppm .

-

H4: This proton is expected to be the most shielded of the three, appearing as a doublet of doublets (dd) around δ 6.6-6.8 ppm .

The coupling constants are expected to be in the typical ranges for furan protons: J(H3, H4) ≈ 3.5 Hz, J(H4, H5) ≈ 1.8 Hz, and J(H3, H5) ≈ 0.8 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. A notable feature in the ¹³C NMR spectra of isothiocyanates is the often broad and weak signal of the isothiocyanate carbon (-N=C =S), sometimes referred to as "near-silence," due to quadrupolar relaxation effects of the adjacent nitrogen atom.[5][6]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 160-165 | The carbonyl carbon is significantly deshielded. |

| C2 | 145-150 | The carbon atom of the furan ring attached to the carbonyl group. |

| C5 | 148-152 | The carbon atom adjacent to the oxygen in the furan ring. |

| N=C =S | 130-140 (broad) | The isothiocyanate carbon, often a broad and weak signal.[5][6] |

| C3 | 120-125 | Furan ring carbon. |

| C4 | 112-115 | The most shielded of the furan ring carbons. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent and diagnostic of these will be the strong and broad band corresponding to the asymmetric stretching vibration of the isothiocyanate group (-N=C=S).[7][8]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| -N=C=S stretch (asymmetric) | 2000-2150 | Strong, Broad |

| C=O stretch (carbonyl) | 1680-1710 | Strong |

| C=C stretch (furan ring) | 1550-1600 | Medium |

| C-O-C stretch (furan ring) | 1000-1200 | Strong |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 153, corresponding to its molecular weight. The fragmentation pattern will likely be influenced by the stability of the furan ring and the lability of the isothiocyanate group.

Predicted Fragmentation Pathway:

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"M+ (m/z 153)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "m/z 95" [fillcolor="#FBBC05", fontcolor="#202124"]; "m/z 67" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "m/z 39" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"M+ (m/z 153)" -> "m/z 95" [label="- NCS"]; "m/z 95" -> "m/z 67" [label="- CO"]; "m/z 67" -> "m/z 39" [label="- C2H2"]; } }

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Interpretation of Key Fragments:

-

m/z 153 ([M]⁺): The molecular ion.

-

m/z 95 ([M - NCS]⁺): This prominent peak would result from the loss of the isothiocyanate group, forming the stable 2-furoyl cation. This is a common fragmentation pathway for acyl isothiocyanates.

-

m/z 67 ([M - NCS - CO]⁺): Subsequent loss of a molecule of carbon monoxide from the 2-furoyl cation would lead to the furan radical cation.

-

m/z 39: A common fragment in the mass spectra of furan-containing compounds, corresponding to the cyclopropenyl cation.

Conclusion

The spectroscopic characterization of this compound, while not extensively documented with experimental spectra in the literature, can be reliably predicted based on the well-established principles of NMR, IR, and Mass Spectrometry, and by comparison with analogous compounds. This guide provides a comprehensive set of expected data and interpretations to aid researchers in the identification and utilization of this versatile synthetic intermediate. The provided experimental protocol for its in-situ generation further enhances its accessibility for various synthetic applications.

References

- 1. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. 2-Furoyl chloride(527-69-5) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]

- 5. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. The infrared spectra of organic thiocyanates and isothiocyanates | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility and Stability of 2-Furoyl Isothiocyanate

Introduction: The Significance of 2-Furoyl Isothiocyanate in Modern Research

This compound (2-FITC) is a reactive heterocyclic compound featuring a furan ring conjugated to an acyl isothiocyanate group. This unique structure makes it a valuable reagent in chemical synthesis and drug discovery. The electrophilic carbon of the isothiocyanate moiety (–N=C=S) serves as a target for nucleophiles, enabling its use as a versatile building block for the synthesis of various derivatives, particularly thioureas, which are of significant interest in medicinal chemistry.

The efficacy and reproducibility of any application involving 2-FITC, whether in a synthetic reaction or a biological assay, are fundamentally dictated by its physicochemical properties. Among the most critical of these are its solubility and stability. A thorough understanding of how 2-FITC behaves in different solvent systems and under various environmental conditions is not merely academic; it is a prerequisite for robust experimental design, accurate data interpretation, and the successful development of novel therapeutics and chemical probes. This guide provides a comprehensive analysis of the solubility and stability of 2-FITC, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Physicochemical Profile of this compound

To understand the solubility and stability of 2-FITC, one must first consider its molecular structure. The molecule combines an aromatic furan ring with a highly reactive acyl isothiocyanate group.

-

Molecular Formula: C₆H₃NO₂S[1]

-

Molecular Weight: 153.16 g/mol [1]

-

Appearance: Typically a liquid

-

Key Structural Features:

-

Furan Ring: A five-membered aromatic heterocycle, which contributes to the molecule's overall polarity and potential for π-π stacking interactions.

-

Acyl Isothiocyanate Group (-CO-NCS): This is the primary reactive center. The carbonyl group withdraws electron density, enhancing the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack. This increased reactivity also inherently affects its stability, particularly in the presence of nucleophiles like water.

-

Part 1: The Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its utility in virtually all laboratory applications, from chemical reactions to biological assays. The principle of "like dissolves like" is a useful starting point; polarity plays a significant role in determining suitable solvents.[2]

Solubility in Organic Solvents

Due to its organic nature, this compound is generally soluble in a range of common organic solvents. The choice of solvent is crucial and application-dependent. For instance, a solvent for a chemical reaction must dissolve all reactants without participating in the reaction, whereas a solvent for long-term storage must ensure stability.

Causality in Solvent Selection:

-

Aprotic Polar Solvents (DMSO, DMF, Acetonitrile): These are often the solvents of choice for creating concentrated stock solutions. Their high dielectric constants effectively solvate polar molecules like 2-FITC. Crucially, as they lack acidic protons, they are less likely to react with the electrophilic isothiocyanate group, thereby preserving the compound's integrity during storage. DMSO is particularly effective at dissolving a wide range of organic compounds.

-

Protic Solvents (Ethanol, Methanol): While 2-FITC may be soluble in alcohols, these solvents contain nucleophilic hydroxyl groups that can slowly react with the isothiocyanate, leading to the formation of thiocarbamates. Therefore, alcoholic solutions are generally not recommended for long-term storage but may be used for reactions where the alcohol is a reactant or for immediate use in serial dilutions.

-

Less Polar Solvents (Dichloromethane, Chloroform, THF): These solvents are suitable for specific synthetic applications and for purification techniques like chromatography. Solubility in these solvents can be moderate and should be determined empirically.

Table 1: Qualitative Solubility Summary for this compound

| Solvent | Solvent Type | Expected Solubility | Rationale & Best Practices |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High | Recommended for stock solutions. Minimizes degradation due to the absence of reactive protons. Ensure use of anhydrous grade DMSO to prevent hydrolysis. |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | High | Good alternative to DMSO for stock solutions. Also requires anhydrous conditions for optimal stability. |

| Acetonitrile (MeCN) | Aprotic Polar | Moderate to High | Suitable for analytical applications (e.g., HPLC). Its lower viscosity and UV transparency are advantageous. |

| Ethanol (EtOH) / Methanol (MeOH) | Protic Polar | Moderate | Use with caution. Suitable for immediate use in experiments but not for storage due to potential reaction with the hydroxyl group. |

| Tetrahydrofuran (THF) | Aprotic, Less Polar | Moderate | Often used in synthesis. Should be anhydrous as it can contain water. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Moderate | Common solvent for organic reactions and extractions. |

| Water | Protic, Highly Polar | Very Low / Insoluble | Prone to rapid hydrolysis. Aqueous solutions should be prepared fresh and used immediately. |

Note: Quantitative solubility data for this compound is not widely available in published literature. The information above is based on the general principles of solubility for acyl isothiocyanates and related organic compounds. It is strongly recommended to determine solubility experimentally for specific applications.

Protocol for Experimental Solubility Determination (Shake-Flask Method)

This protocol provides a reliable, self-validating method to quantify the equilibrium solubility of 2-FITC in a chosen solvent.

Objective: To determine the saturation concentration of 2-FITC in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected anhydrous-grade organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation: Add an excess amount of 2-FITC to a vial containing a known volume (e.g., 1.0 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant. Crucially, avoid disturbing the solid pellet.

-

Dilution: Immediately perform a large, accurate dilution of the supernatant with a suitable mobile phase or solvent (e.g., 1:100 or 1:1000 with acetonitrile) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method. Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of 2-FITC.

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Part 2: The Stability Profile of this compound

The stability of 2-FITC is intrinsically linked to the high reactivity of the acyl isothiocyanate group. Understanding its degradation pathways is crucial for defining appropriate storage conditions, handling procedures, and predicting its fate in reactive environments.

Key Factors Influencing Stability

-

Hydrolysis: The most significant degradation pathway for 2-FITC is hydrolysis, which is the reaction with water. The electrophilic carbon of the isothiocyanate is attacked by the nucleophilic oxygen atom of water. This reaction is often accelerated under basic or acidic conditions.[3][4]

-

Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation.[5] For optimal stability, 2-FITC should be stored at low temperatures.

-

pH: The rate of hydrolysis is pH-dependent. Basic conditions, with a higher concentration of the potent nucleophile hydroxide (OH⁻), will significantly accelerate degradation compared to neutral or acidic conditions.[6]

-

Nucleophiles: Beyond water, other nucleophiles such as primary and secondary amines, thiols, and alcohols can react with 2-FITC, leading to its consumption. This is the basis of its utility in synthesis but represents a stability issue if these nucleophiles are present as contaminants.

Primary Degradation Pathway: Hydrolysis

The hydrolysis of 2-FITC proceeds through a nucleophilic addition mechanism, ultimately yielding 2-furoylamine and releasing carbonyl sulfide (which can further decompose to H₂S and CO₂).

-

Nucleophilic Attack: A water molecule attacks the central carbon of the isothiocyanate group.

-

Intermediate Formation: An unstable thiocarbamic acid intermediate is formed.

-

Decomposition: This intermediate rapidly decomposes, losing carbonyl sulfide to form the corresponding amine, 2-furoylamine.

Long-Term Storage and Handling

Based on its reactivity, the following best practices are essential for maintaining the integrity of this compound:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).

-

Moisture Prevention: Protect from moisture at all times. Use anhydrous solvents and handle in a dry environment (e.g., in a glovebox or with dry glassware).

-

Stock Solutions: Prepare stock solutions in high-quality, anhydrous aprotic solvents like DMSO or DMF. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric water.

Protocol for Assessing Aqueous Stability by HPLC

This protocol provides a framework for quantitatively measuring the degradation rate of 2-FITC in aqueous buffers of different pH values.

Objective: To determine the kinetic stability (e.g., half-life, t₁/₂) of 2-FITC at various pH values and a constant temperature.

Materials:

-

2-FITC stock solution in acetonitrile (MeCN)

-

Aqueous buffers (e.g., pH 4.0 citrate, pH 7.4 phosphate, pH 9.0 borate)

-

Thermostatic water bath or incubator

-

Autosampler vials

-

HPLC system with a UV detector

Methodology:

-

Reaction Setup: Prepare a series of vials for each pH condition. Add the appropriate aqueous buffer to each vial and allow them to thermally equilibrate at the desired temperature (e.g., 37°C).

-

Initiation (t=0): To start the experiment, spike a small, known volume of the 2-FITC stock solution into each buffer solution to achieve a final desired concentration (e.g., 100 µM). The final percentage of organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction. Mix thoroughly.

-

Time-Point Sampling: Immediately take the first sample (t=0) and inject it into the HPLC. At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from the respective vials and inject it onto the HPLC system.

-

HPLC Analysis: Use a suitable reversed-phase C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent 2-FITC from its degradation products (e.g., 2-furoylamine). Monitor the elution profile using a UV detector at a wavelength where 2-FITC has strong absorbance.

-

Data Analysis: For each time point, determine the peak area of the remaining 2-FITC.

-

Kinetic Profile: Plot the natural logarithm of the percentage of remaining 2-FITC (ln[% Remaining]) versus time. If the degradation follows first-order kinetics, the plot will be linear.

-

Half-Life Calculation: The degradation rate constant (k) is the negative of the slope of the linear regression. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k .

Conclusion and Practical Recommendations

This compound is a reactive and valuable chemical tool whose successful application hinges on careful management of its solubility and stability. This guide has established that:

-

Solubility: 2-FITC is most soluble in polar aprotic solvents like DMSO and DMF, which are ideal for preparing stable stock solutions. Solubility in other solvents should be determined empirically using robust methods like the shake-flask protocol outlined herein.

-

Stability: The primary liability of 2-FITC is its susceptibility to hydrolysis, a reaction that is accelerated by high temperatures and basic pH. The principal degradation product is 2-furoylamine. Strict anhydrous conditions and low-temperature storage are paramount for preserving its integrity.

By applying the principles and protocols detailed in this guide, researchers can ensure the quality of their starting materials, generate reproducible results, and confidently advance their research and development objectives.

References

- 1. This compound CAS#: 80440-95-5 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. thaiscience.info [thaiscience.info]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

Furoyl Isothiocyanates: A Technical Guide to Synthesis, Reactivity, and Applications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Furoyl isothiocyanates represent a class of highly reactive, synthetic chemical intermediates that have garnered significant interest in medicinal chemistry. By combining the privileged furan scaffold with the versatile isothiocyanate functional group, these compounds serve as powerful building blocks for the synthesis of a diverse array of nitrogen- and sulfur-containing heterocycles. While isothiocyanates are well-known as natural products derived from plants, furoyl isothiocyanates are primarily accessible through chemical synthesis. This guide provides a comprehensive overview of their synthetic methodologies, explores their rich chemical reactivity with various nucleophiles, and details their applications in the development of novel therapeutic agents, particularly in the antimicrobial and anticancer fields. Detailed protocols, reaction pathways, and a summary of derived bioactive compounds are presented to offer researchers a practical and in-depth resource for leveraging furoyl isothiocyanates in drug discovery programs.

Introduction to Furoyl Isothiocyanates

The Isothiocyanate Functional Group: A Primer

The isothiocyanate functional group, characterized by its –N=C=S moiety, is a highly electrophilic scaffold. The central carbon atom is susceptible to nucleophilic attack, making isothiocyanates exceptionally useful synthons in organic chemistry. This reactivity is the cornerstone of their utility, allowing for the construction of thioureas, thiazoles, triazoles, and other complex heterocyclic systems.[1][2] In nature, many isothiocyanates are produced from the enzymatic hydrolysis of glucosinolates, secondary metabolites found abundantly in cruciferous vegetables like broccoli, cabbage, and mustard.[3][4][5] These natural compounds, such as sulforaphane and allyl isothiocyanate, are renowned for their potent biological activities, including chemopreventive and antimicrobial properties.[6][7][8]

The Furan Moiety: A Privileged Scaffold in Medicinal Chemistry

Furan is a five-membered aromatic heterocycle containing one oxygen atom. Its derivatives are ubiquitous in nature and are considered "privileged scaffolds" in medicinal chemistry. The furan ring system is a key structural component in numerous pharmaceuticals and biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[9] Its ability to engage in various non-covalent interactions with biological targets makes it an attractive core for drug design.

Furoyl Isothiocyanates: Merging Two Key Scaffolds

Furoyl isothiocyanates, such as 2-furoyl isothiocyanate, are synthetic constructs that covalently link a furan ring to an isothiocyanate group. This molecular architecture creates a bifunctional reagent with immense potential. The furan ring acts as a stable, biologically relevant anchor, while the isothiocyanate group serves as a reactive handle for chemical diversification. The strategic combination of these two moieties allows for the systematic synthesis of novel heterocyclic libraries with high potential for biological activity.[1][10]

On the Natural Occurrence of Furoyl Isothiocyanates

Isothiocyanates in Nature: The Glucosinolate Pathway

The vast majority of naturally occurring isothiocyanates originate from plants of the order Brassicales.[11][12] These plants store sulfur-containing precursors called glucosinolates.[13] When the plant tissue is damaged (e.g., by chewing or cutting), an enzyme called myrosinase is released, which hydrolyzes the glucosinolates into unstable aglycones.[4][14] These intermediates then spontaneously rearrange to form isothiocyanates, which act as defense compounds for the plant.[11][15] This process is famously known as the "mustard oil bomb".[15]

Furoyl Isothiocyanates: A Synthetic Origin

Despite the widespread occurrence of isothiocyanates in the plant kingdom, there is a lack of significant evidence to suggest that furoyl isothiocyanates are natural products. Extensive literature searches reveal their identity as versatile synthetic intermediates rather than compounds isolated from natural sources.[1][10][16] Their value lies not in their natural abundance, but in their utility as laboratory-derived building blocks for creating complex molecules with therapeutic potential.

Synthetic Methodologies

The synthesis of furoyl isothiocyanates is straightforward and typically involves the reaction of a furoyl halide with a thiocyanate salt. This method provides a reliable and high-yielding route to the desired product.

Primary Synthesis of Furoyl Isothiocyanates from Furoyl Chlorides

The most common and efficient method for preparing furoyl isothiocyanates is the reaction of the corresponding furoyl chloride with an anhydrous thiocyanate salt, such as lead(II) thiocyanate or potassium thiocyanate, in an inert solvent like benzene or acetone.[16] The furoyl chloride itself is readily prepared from the corresponding furoic acid using standard chlorinating agents like thionyl chloride.

Caption: General synthetic scheme for Furoyl Isothiocyanate.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[16] As a senior application scientist, I stress the importance of anhydrous conditions, as isothiocyanates are sensitive to hydrolysis.

Objective: To synthesize this compound from 2-furoyl chloride.

Materials:

-

2-Furoyl chloride

-

Anhydrous lead(II) thiocyanate (Pb(SCN)₂) or anhydrous potassium thiocyanate (KSCN)

-

Anhydrous benzene or acetone

-

Standard glassware for reflux and filtration, dried in an oven

-

Inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

-

Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent hydrolysis of the starting material and product. The system should be under an inert atmosphere.

-

Reagent Addition: To the flask, add 2-furoyl chloride (1 equivalent) dissolved in a minimal amount of anhydrous benzene.

-

Thiocyanate Addition: Add anhydrous lead(II) thiocyanate (approximately 0.6 equivalents) or potassium thiocyanate (1.2 equivalents) to the solution. The use of lead thiocyanate often results in cleaner reactions and simpler workup.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The disappearance of the acid chloride and the appearance of the characteristic strong, broad isothiocyanate peak (~2000-2100 cm⁻¹) in the IR spectrum indicates reaction completion. The reaction typically takes several hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the insoluble metal chloride salt (e.g., PbCl₂ or KCl).

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is needed, vacuum distillation can be performed, though care must be taken due to the reactivity of the product.

Self-Validating System: The success of the synthesis can be rapidly confirmed by IR spectroscopy. The acyl chloride C=O stretch (around 1760 cm⁻¹) should be absent, while a very strong and characteristic N=C=S asymmetric stretching band should appear between 2000-2100 cm⁻¹. Further confirmation is achieved via ¹H and ¹³C NMR spectroscopy.

Chemical Reactivity and Derivatization

The synthetic power of furoyl isothiocyanates stems from the electrophilic nature of the central carbon in the -N=C=S group, which readily reacts with a wide range of nucleophiles.

Reactions with Nucleophiles: The Gateway to Heterocyclic Systems

Furoyl isothiocyanates react with primary and secondary amines, hydrazines, and other nitrogen-based nucleophiles to form N,N'-disubstituted thiourea derivatives in high yield.[1][17] These thiourea intermediates are stable, isolable compounds that serve as the direct precursors for a multitude of cyclization reactions.

Caption: Two-step process for heterocyclic synthesis from furoyl isothiocyanate.

Building Complex Scaffolds via Intramolecular Cyclization

The thiourea derivatives obtained from the initial addition reaction are primed for subsequent intramolecular cyclization. By choosing the appropriate nucleophile and cyclizing agent, a vast chemical space of five- and six-membered heterocyclic systems can be accessed. This strategy provides a modular and efficient approach to building molecular complexity.[2][17]

Table 1: Examples of Heterocyclic Systems Derived from this compound

| Starting Nucleophile | Cyclizing Agent/Condition | Resulting Heterocycle | Reference |

| Benzoyl hydrazine | Polyphosphoric Acid (PPA) | 1,2,4-Triazoline-5-thione | [17] |

| Anthranilic acid | Acetic Anhydride (Ac₂O) | Quinazoline derivative | [2] |

| 2-Aminobenzothiazole | N/A (Direct addition) | Furoyl-thiourea derivative | [1] |

| Hydrazine Hydrate | Ethanol (Reflux) | Thiocarbohydrazide derivative | [2] |

| Aromatic Amines | N/A (Direct addition) | N-Aryl-N'-(furoyl)thioureas | [16] |

Applications in Drug Development and Medicinal Chemistry

The derivatives synthesized from furoyl isothiocyanates have shown significant promise in various therapeutic areas, leveraging the combined biological potential of the furan core and the newly formed heterocyclic systems.

Antimicrobial Agents

A significant body of research has focused on the antimicrobial properties of heterocycles derived from this compound. Various synthesized compounds, including those containing 1,2,4-triazole, quinazoline, and benzothiazole moieties, have been tested and shown to possess notable antibacterial and antifungal activities.[1][2][17] The lipophilicity of the furan ring, combined with the hydrogen bonding capabilities of the thiourea-derived portions, likely contributes to their ability to disrupt microbial membranes or inhibit essential enzymes.

Anticancer Agents

Isothiocyanates, in general, are well-documented for their anticancer properties, which are exerted through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and modulation of carcinogen-metabolizing enzymes.[7][8][18] Derivatives of furoyl isothiocyanates are being explored for their cytotoxic activity against various cancer cell lines. For instance, certain quinazoline derivatives have shown potent anti-proliferative activity, with some compounds exhibiting inhibitory effects on key cancer-related targets like VEGFR-2 tyrosine kinase.[2]

Other Potential Therapeutic Areas

The versatility of the furoyl isothiocyanate scaffold allows for its application in other areas of drug discovery. The general class of isothiocyanates has been investigated for anti-inflammatory, antioxidant, and neuroprotective effects.[14][19] By generating novel libraries of furoyl-derived heterocycles, researchers can screen for activity against a wide range of biological targets, including enzymes like deubiquitinases, which have been shown to be inhibited by natural isothiocyanates.[20]

Conclusion and Future Outlook

Furoyl isothiocyanates stand out as exceptionally valuable, albeit synthetic, building blocks in modern medicinal chemistry. Their straightforward synthesis and high reactivity provide a robust platform for the rapid generation of molecular diversity. The resulting heterocyclic derivatives have demonstrated significant potential as antimicrobial and anticancer agents, validating the strategy of combining the furan scaffold with the isothiocyanate functional group.

Future research should focus on expanding the library of furoyl-derived heterocycles by exploring a wider range of nucleophiles and innovative cyclization strategies. A deeper investigation into the structure-activity relationships (SAR) of these compounds will be crucial for optimizing their potency and selectivity. Furthermore, elucidating their precise mechanisms of action will pave the way for their development into next-generation therapeutic agents. The continued exploration of this chemical class holds great promise for addressing unmet needs in drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Isothiocyanate [medbox.iiab.me]

- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 8. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological activity of furan derivatives [wisdomlib.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparing Fungal Sensitivity to Isothiocyanate Products on Different Botrytis spp. | MDPI [mdpi.com]

- 14. Frontiers | The role of isothiocyanate-rich plants and supplements in neuropsychiatric disorders: a review and update [frontiersin.org]

- 15. youtube.com [youtube.com]

- 16. CCCC 1989, Volume 54, Issue 3, Abstracts pp. 699-705 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 17. tandfonline.com [tandfonline.com]

- 18. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Furoyl Isothiocyanate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoyl isothiocyanate is a versatile bifunctional reagent that has garnered significant interest in the field of organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its unique molecular architecture, featuring an electrophilic isothiocyanate group appended to a furoyl moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and synthetic applications of this compound, with a focus on its utility in the development of novel compounds with potential biological activity.

Historical Context and Discovery

While a singular, seminal report on the initial discovery of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of acyl isothiocyanate chemistry. The synthesis and reactions of acyl isothiocyanates have been a subject of study for over a century, with early work focusing on their preparation from acyl chlorides and inorganic thiocyanates. The exploration of furoic acid and its derivatives, driven by their prevalence in natural products and their potential as bio-based chemical feedstocks, likely led to the synthesis of this compound as a logical extension of this established chemistry. Its utility as a synthon for heterocyclic chemistry has been recognized and developed more recently, with numerous publications in the last few decades highlighting its role as a valuable building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 80440-95-5 | [1] |

| Molecular Formula | C₆H₃NO₂S | [1] |

| Molecular Weight | 153.16 g/mol | [1] |

| Boiling Point | 78 °C at 1 mmHg | [2] |

| Density | 1.30 g/cm³ | [2] |

| Appearance | Not specified, likely a liquid | |

| Solubility | Soluble in organic solvents like acetone | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of 2-furoyl chloride with a thiocyanate salt. A detailed, one-pot protocol is described below.

Experimental Protocol: One-Pot Synthesis of this compound and Subsequent Thiourea Formation

This protocol is adapted from the work of Al-Jeilawi and Oleiwi (2023).[3][4]

Materials:

-

2-Furoyl chloride

-

Potassium thiocyanate (KSCN)

-

Dry Acetone

-

Primary or secondary amine

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

Procedure:

-

In-situ formation of this compound:

-

To a solution of potassium thiocyanate (1.0 equivalent) in dry acetone in a round-bottom flask, add 2-furoyl chloride (1.0 equivalent) dropwise with stirring at room temperature.

-

The reaction mixture is then stirred for a short period to ensure the complete formation of this compound. The formation of a precipitate of potassium chloride indicates the progress of the reaction.

-

-

Synthesis of 1-(2-furoyl)thiourea derivatives:

-

To the reaction mixture containing the in-situ generated this compound, add a solution of the desired primary or secondary amine (1.0 equivalent) in dry acetone dropwise.

-

The resulting mixture is then refluxed for a period of 3 to 5 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

-

Causality of Experimental Choices:

-

Dry Acetone: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 2-furoyl chloride and the resulting isothiocyanate.

-

Potassium Thiocyanate: This salt serves as the source of the thiocyanate nucleophile. Other thiocyanate salts, such as ammonium or sodium thiocyanate, can also be used.

-

One-Pot Procedure: This approach is efficient as it avoids the isolation of the potentially moisture-sensitive this compound intermediate, leading to higher overall yields of the final thiourea derivatives.

Spectroscopic Characterization

Detailed spectroscopic data for pure this compound is not extensively reported. However, based on the analysis of its derivatives and general principles of spectroscopy, the following characteristics can be expected:

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹. Additionally, a strong carbonyl (C=O) stretching vibration from the furoyl moiety would be observed around 1680-1700 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will display signals corresponding to the three protons of the furan ring. These typically appear as multiplets in the aromatic region (δ 6.5-8.0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon, the isothiocyanate carbon, and the four carbons of the furan ring. A notable feature of isothiocyanates is the often broad and weak signal of the isothiocyanate carbon, sometimes referred to as "near-silence," which can make its detection challenging.[5][6][7] This phenomenon is attributed to the quadrupolar relaxation of the nitrogen atom and the chemical shift anisotropy of the carbon. The expected chemical shift for the isothiocyanate carbon is in the range of δ 125-140 ppm.

Mass Spectrometry (MS): The mass spectrum of this compound would show the molecular ion peak at m/z 153. Key fragmentation patterns would likely involve the loss of CO, NCS, or the entire furoyl group, providing valuable structural information.[8][9]

Chemical Reactivity and Synthetic Applications

This compound is a highly reactive molecule due to the presence of two electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. This dual reactivity makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds.

Reactions with Nucleophiles

The primary mode of reaction for this compound is the nucleophilic addition to the isothiocyanate carbon. A diverse range of nucleophiles, including amines, hydrazines, and active methylene compounds, readily react to form thiourea and thiosemicarbazide derivatives. These intermediates can then undergo subsequent intramolecular cyclization to yield various five- and six-membered heterocyclic systems.

Synthesis of Heterocyclic Systems

This compound has been successfully employed as a key building block in the synthesis of a variety of heterocyclic compounds, including:

-

Thiazoles and Thiazolidinones: Reaction with α-haloketones or α-haloesters.

-

Triazoles: Reaction with hydrazines followed by cyclization.

-

Thiadiazoles: Reaction with hydrazonoyl halides.

-

Pyrimidines and Thiouracils: Reaction with active methylene compounds like malononitrile or ethyl cyanoacetate.

These heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Safety and Handling

This compound is expected to be a hazardous substance, and appropriate safety precautions must be taken when handling it. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety information for the closely related 2-furfuryl isothiocyanate (CAS 4650-60-6) provides valuable guidance.[10]

General Safety Precautions:

-

Hazard Class: Likely to be classified as an irritant and harmful.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a convenient pathway to a wide array of functionalized heterocyclic compounds. Its straightforward synthesis from readily available starting materials, coupled with its predictable reactivity, makes it an attractive tool for synthetic and medicinal chemists. Further exploration of the full scope of its reactivity and the biological evaluation of the resulting heterocyclic products will undoubtedly continue to be a fruitful area of research, with the potential to contribute to the development of new therapeutic agents and functional materials.

References

- 1. This compound CAS#: 80440-95-5 [amp.chemicalbook.com]

- 2. This compound: [transworldchemicals.com]

- 3. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. scispace.com [scispace.com]

- 9. scispace.com [scispace.com]

- 10. 2-furfuryl isothiocyanate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

A Theoretical Deep Dive into 2-Furoyl Isothiocyanate: Structure, Reactivity, and In Silico Insights

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive theoretical examination of 2-Furoyl isothiocyanate, a molecule of significant interest in synthetic chemistry and drug discovery. While experimental data on this specific compound remains somewhat nascent, this document leverages established computational chemistry principles and extrapolates from robust theoretical studies on structurally analogous compounds to offer a detailed in silico portrait. This guide is intended to serve as a foundational resource for researchers, enabling a deeper understanding of its molecular characteristics and predicting its behavior in various chemical environments.

Introduction: The Scientific Intrigue of this compound

This compound belongs to the versatile class of acyl isothiocyanates, which are recognized for their rich and diverse reactivity.[1][2] The presence of both a furan ring, a common scaffold in medicinal chemistry, and a highly reactive isothiocyanate group makes this molecule a valuable building block for the synthesis of a wide array of heterocyclic compounds with potential biological activities.[3] Isothiocyanates, in general, are known for their interactions with biological nucleophiles, a property that underpins their investigation as potential therapeutic agents.[4] Understanding the fundamental electronic structure and reactivity of this compound through theoretical studies is paramount for harnessing its synthetic potential and exploring its pharmacological applications.

This guide will navigate the theoretical landscape of this compound, commencing with its molecular structure and conformational preferences, delving into its electronic properties and reactivity profile, and culminating in practical, step-by-step protocols for its in silico analysis.

Molecular Structure and Conformational Landscape

The three-dimensional structure of this compound is dictated by the interplay of electronic and steric effects. The molecule's flexibility primarily arises from the rotation around the single bond connecting the furan ring and the carbonyl group. Theoretical studies on analogous furan-2-carbonyl derivatives, such as furan-2-carbaldehyde, have demonstrated the existence of two stable planar conformers: a cis (O-O-cis) and a trans (O-O-trans) form, with the trans conformer often being the more stable.[5]